
5-(2-fluorophenyl)-3-hydroxy-4-(phenylcarbonyl)furan-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-fluorophenyl)-3-hydroxy-4-(phenylcarbonyl)furan-2(5H)-one, also known as FL-41, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. It belongs to the class of flavonoids and is a derivative of the natural compound, flavone.
Mecanismo De Acción
The exact mechanism of action of 5-(2-fluorophenyl)-3-hydroxy-4-(phenylcarbonyl)furan-2(5H)-one is not fully understood, but it is believed to act on multiple pathways in the body. 5-(2-fluorophenyl)-3-hydroxy-4-(phenylcarbonyl)furan-2(5H)-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It also acts as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.
Biochemical and Physiological Effects
5-(2-fluorophenyl)-3-hydroxy-4-(phenylcarbonyl)furan-2(5H)-one has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. 5-(2-fluorophenyl)-3-hydroxy-4-(phenylcarbonyl)furan-2(5H)-one has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, 5-(2-fluorophenyl)-3-hydroxy-4-(phenylcarbonyl)furan-2(5H)-one has been shown to have a protective effect on the liver and may be useful in the treatment of liver disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(2-fluorophenyl)-3-hydroxy-4-(phenylcarbonyl)furan-2(5H)-one in lab experiments is its relatively low toxicity. It has been found to have a high therapeutic index, meaning that it has a wide safety margin and is unlikely to cause harmful side effects at therapeutic doses. However, one limitation of using 5-(2-fluorophenyl)-3-hydroxy-4-(phenylcarbonyl)furan-2(5H)-one in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on 5-(2-fluorophenyl)-3-hydroxy-4-(phenylcarbonyl)furan-2(5H)-one. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 5-(2-fluorophenyl)-3-hydroxy-4-(phenylcarbonyl)furan-2(5H)-one has been shown to have neuroprotective effects and may be useful in slowing the progression of these diseases. Another area of interest is its potential use in the treatment of liver disease. 5-(2-fluorophenyl)-3-hydroxy-4-(phenylcarbonyl)furan-2(5H)-one has been shown to have a protective effect on the liver and may be useful in preventing or treating liver damage. Finally, further research is needed to fully understand the mechanism of action of 5-(2-fluorophenyl)-3-hydroxy-4-(phenylcarbonyl)furan-2(5H)-one and to identify other potential therapeutic applications.
Métodos De Síntesis
5-(2-fluorophenyl)-3-hydroxy-4-(phenylcarbonyl)furan-2(5H)-one can be synthesized by a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-fluorophenylboronic acid with 2-hydroxybenzaldehyde to form 2-(2-fluorophenyl)-2,3-dihydrobenzofuran-3-ol. This intermediate is then reacted with phenyl isocyanate to form the final product, 5-(2-fluorophenyl)-3-hydroxy-4-(phenylcarbonyl)furan-2(5H)-one.
Aplicaciones Científicas De Investigación
5-(2-fluorophenyl)-3-hydroxy-4-(phenylcarbonyl)furan-2(5H)-one has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and analgesic properties. 5-(2-fluorophenyl)-3-hydroxy-4-(phenylcarbonyl)furan-2(5H)-one has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Fórmula molecular |
C17H11FO4 |
|---|---|
Peso molecular |
298.26 g/mol |
Nombre IUPAC |
(4Z)-5-(2-fluorophenyl)-4-[hydroxy(phenyl)methylidene]oxolane-2,3-dione |
InChI |
InChI=1S/C17H11FO4/c18-12-9-5-4-8-11(12)16-13(15(20)17(21)22-16)14(19)10-6-2-1-3-7-10/h1-9,16,19H/b14-13+ |
Clave InChI |
RCQQRPYOUWLPJW-BUHFOSPRSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C(=C/2\C(OC(=O)C2=O)C3=CC=CC=C3F)/O |
SMILES |
C1=CC=C(C=C1)C(=C2C(OC(=O)C2=O)C3=CC=CC=C3F)O |
SMILES canónico |
C1=CC=C(C=C1)C(=C2C(OC(=O)C2=O)C3=CC=CC=C3F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282369.png)
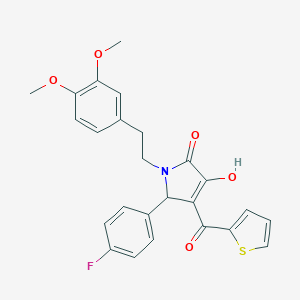

![(3E)-3-[2-(4-bromophenyl)-2-oxoethylidene]-6-methylpiperazin-2-one](/img/structure/B282372.png)
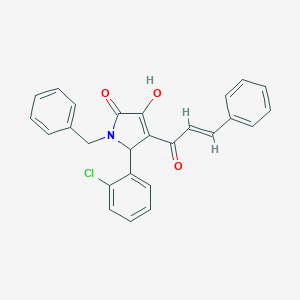
![1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282375.png)
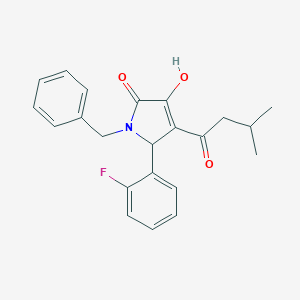
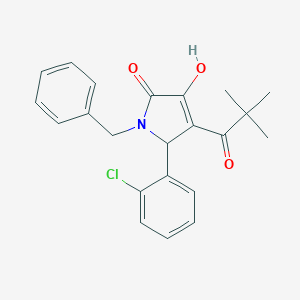
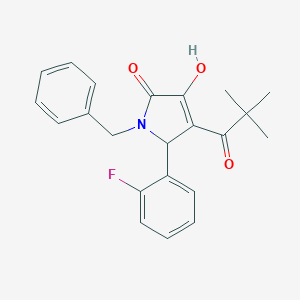
![5-(2-fluorophenyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282385.png)
![4-(4-bromobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282388.png)
![4-(4-bromobenzoyl)-5-(2-chlorophenyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282389.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282391.png)